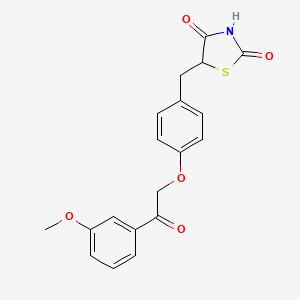

5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidin-2,4-dion

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Azemiglitazon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Untersuchung seiner chemischen Eigenschaften und Reaktionen.

Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse und Stoffwechselwege.

Medizin: Entwicklung als Therapeutikum für Typ-2-Diabetes und nicht-alkoholische Fettlebererkrankung.

Industrie: Mögliche Verwendung bei der Entwicklung neuer Medikamente und Therapeutika.

5. Wirkmechanismus

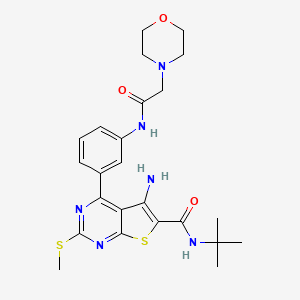

Azemiglitazon entfaltet seine Wirkung durch die gezielte Beeinflussung von mitochondrialen Pyruvat-Transportern, die eine entscheidende Rolle im Zellenergiestoffwechsel spielen. Durch die Modulation dieser Transporter verbessert Azemiglitazon die Insulinsensitivität und reduziert die Glukosesynthese. Dieser Mechanismus unterscheidet sich von traditionellen Thiazolidindionen, die in erster Linie auf den Peroxisomenproliferator-aktivierten Rezeptor gamma abzielen .

Ähnliche Verbindungen:

Pioglitazon: Ein Insulin-Sensibilisator der ersten Generation, der auf den Peroxisomenproliferator-aktivierten Rezeptor gamma abzielt.

Rosiglitazon: Ein weiteres Thiazolidindion mit ähnlichen Wirkmechanismen.

Vergleich: Azemiglitazon ist einzigartig in seiner Fähigkeit, die positiven Wirkungen von Thiazolidindionen zu bewahren und gleichzeitig die mit der Bindung an den Peroxisomenproliferator-aktivierten Rezeptor gamma verbundenen Nebenwirkungen zu minimieren. Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung von Stoffwechselstörungen mit weniger Nebenwirkungen .

Wirkmechanismus

Target of Action

Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

Thiazolidine derivatives are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in the thiazolidine ring is thought to enhance these properties .

Biochemical Pathways

Thiazolidine derivatives are known to have a diverse biological response, suggesting they may affect multiple pathways .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit varied biological properties, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery , suggesting that environmental factors may play a role in their synthesis and action.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Azemiglitazon umfasst mehrere Schritte, beginnend mit der Herstellung des Thiazolidindion-Kerns. Die wichtigsten Schritte umfassen:

- Bildung des Thiazolidindion-Rings.

- Einführung der Methoxyphenylgruppe.

- Kopplung der Oxoethoxyphenyl-Einheit.

Industrielle Produktionsmethoden: Die industrielle Produktion von Azemiglitazon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Wichtige Überlegungen umfassen:

- Temperaturkontrolle zur Gewährleistung optimaler Reaktionsraten.

- Verwendung von hochreinen Reagenzien, um Verunreinigungen zu minimieren.

- Implementierung von Reinigungsschritten wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Azemiglitazon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.

Reduktion: Reduktion von Carbonylgruppen zu Alkoholen.

Substitution: Ersatz von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen:

Oxidation: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verwendung von Nukleophilen oder Elektrophilen unter geeigneten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann.

Vergleich Mit ähnlichen Verbindungen

Pioglitazone: A first-generation insulin sensitizer that targets peroxisome proliferator-activated receptor gamma.

Rosiglitazone: Another thiazolidinedione with similar mechanisms of action.

Comparison: Azemiglitazone is unique in its ability to retain the beneficial effects of thiazolidinediones while minimizing adverse effects associated with peroxisome proliferator-activated receptor gamma binding. This makes it a promising candidate for the treatment of metabolic disorders with fewer side effects .

Eigenschaften

IUPAC Name |

5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17/h2-8,10,17H,9,11H2,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUMOGALQJYOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133819-87-0 | |

| Record name | MSDC-0602 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1133819870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azemiglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZEMIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81MXZ6QOBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)

![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1677470.png)

![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)